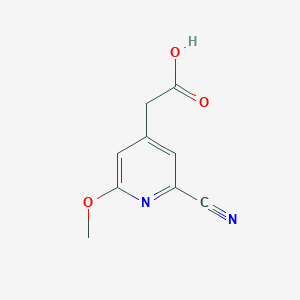
(2-Cyano-6-methoxypyridin-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyano-6-methoxypyridin-4-YL)acetic acid is an organic compound that features a pyridine ring substituted with cyano, methoxy, and acetic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-6-methoxypyridin-4-YL)acetic acid typically involves the cyanoacetylation of 2-cyano-6-methoxypyridine. This reaction can be carried out using different methods, such as:
Neat Methods: Stirring the reactants without solvent at room temperature.
Fusion: Conducting the reaction without solvent at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyanoacetylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-6-methoxypyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Amines from reduction.
- Various substituted pyridine derivatives from substitution reactions.
Scientific Research Applications
(2-Cyano-6-methoxypyridin-4-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the development of enzyme inhibitors or as a ligand in biochemical assays.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (2-Cyano-6-methoxypyridin-4-YL)acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The methoxy group can enhance solubility and bioavailability, while the acetic acid moiety can facilitate interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-Cyanoacetamides: These compounds share the cyano and acetic acid functionalities and are used in similar synthetic applications.
Pyridine Derivatives: Compounds with similar pyridine rings and functional groups, such as 2-cyano-4-methoxypyridine, exhibit comparable reactivity and applications.
Uniqueness
(2-Cyano-6-methoxypyridin-4-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-(2-cyano-6-methoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-6(4-9(12)13)2-7(5-10)11-8/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
AMXRKQMMGFSBRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)C#N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[1-[4-(2,4-Bis-trifluoromethyl-benzyloxy)-3-methoxy-phenyl]-methylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B14851360.png)
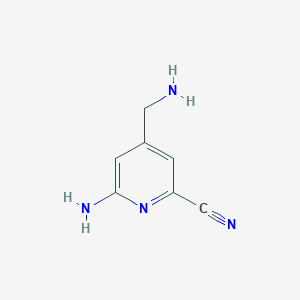
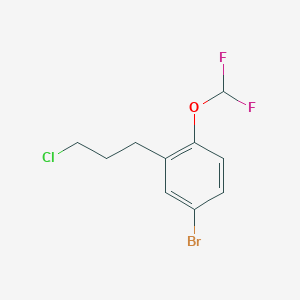
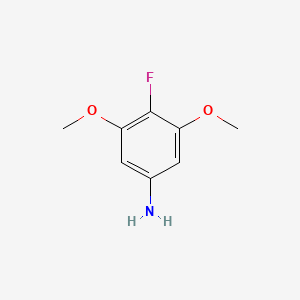


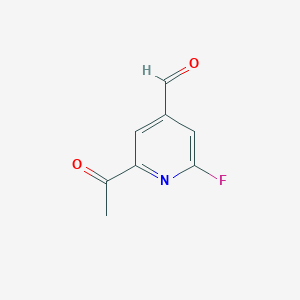


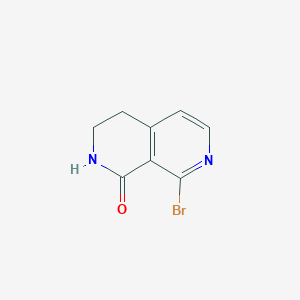
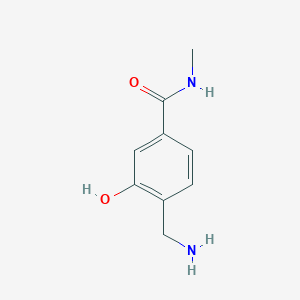
![3-[2-methoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14851428.png)
